1-[2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;hydrochloride
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Overview
Description
1-[2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;hydrochloride is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;hydrochloride typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by reacting o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Coupling Reactions: The benzimidazole and piperidine moieties are coupled using reagents like carbodiimides to form the desired urea linkage.
Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzimidazole and cyanophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, reduced piperidine compounds, and modified cyanophenyl groups .
Scientific Research Applications
1-[2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and alteration of receptor functions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(5-nitro-1H-benzimidazol-2-yl) phenol and 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole.
Piperidine Derivatives: Compounds such as 1-benzyl-2-(substituted thio)-1H-imidazol-5-yl derivatives.
Uniqueness
1-[2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;hydrochloride is unique due to its combination of a benzimidazole core, a piperidine ring, and a cyanophenyl group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H23ClN6O |
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Molecular Weight |
410.9 g/mol |
IUPAC Name |
1-[2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;hydrochloride |
InChI |
InChI=1S/C21H22N6O.ClH/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20;/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28);1H |
InChI Key |
OCHAAZGYSAHXOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.Cl |
Origin of Product |
United States |
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